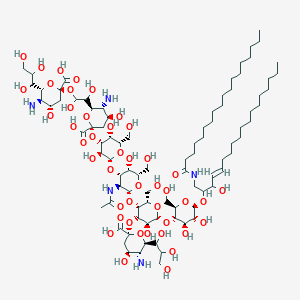

Trisialoganglioside GT1b

Übersicht

Beschreibung

Trisialoganglioside GT1b is a complex glycosphingolipid that is predominantly found in the neuronal membranes of the brain. It is one of the major brain gangliosides and plays a crucial role as an endogenous regulator in the brain. This compound is involved in various cellular processes, including cell signaling, neuroprotection, and neurotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trisialoganglioside GT1b involves multiple steps, starting from simpler glycosphingolipids. The process typically includes glycosylation reactions to attach sialic acid residues to the core glycan structure. The reaction conditions often require the use of specific glycosyltransferases and sialyltransferases to ensure the correct attachment of sialic acid residues.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from bovine brain tissue. The extracted gangliosides are then purified using chromatographic techniques. The final product is often lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

GT1b Interactions with Botulinum Toxin A

Research has shown that GT1b binds to botulinum neurotoxin A (BoNT/A). Studies using surface plasmon resonance (SPR) have detailed the kinetics of this binding, indicating that BoNT/A binds specifically to polysialylated gangliosides, with the binding affinity influenced by the ionic strength of the buffer solution .

| Parameter | Value |

|---|---|

| Neurotoxin | Botulinum Neurotoxin A (BoNT/A) |

| Binding Specificity | Polysialylated Gangliosides (GT1b>GD1a) |

| Apparent K<sub>D</sub> Values | 2.83 × 10<sup>-7</sup> to 1.86 × 10<sup>-7</sup> M |

The binding of BoNT/A to GT1b induces a conformational change in the neurotoxin, increasing α-helix content and decreasing β-sheet content .

GT1b and Sperm Membrane Protection

In sperm cells, GT1b has a protective effect against lipid peroxidation. During in vitro lipid peroxidation induced by Fe<sup>2+</sup>/ascorbate ions, GT1b reduces the formation of malondialdehyde (MDA) and decreases membrane rigidity . The monosialoganglioside (GM1) and disialoganglioside (GD1a) do not have this effect .

| Ganglioside | Effect on MDA Formation | Effect on Membrane Rigidity |

|---|---|---|

| GM1 | No effect | No effect |

| GD1a | No effect | No effect |

| GD1b | Reduced | Decreased |

| GT1b | Reduced | Decreased |

GT1b and Neurodegeneration

GT1b can induce neurodegeneration of dopaminergic neurons in the substantia nigra (SN). In vivo studies have shown that GT1b injection into the SN results in the death of nigral neurons, including dopaminergic neurons . This neurotoxicity is partially mediated by nitric oxide released from activated microglia .

| Location | Observation |

|---|---|

| Substantia Nigra | Death of nigral neurons, including dopaminergic neurons, seven days post-GT1b injection |

| Microglia | Activation and presence in the SN |

| iNOS Expression | Increased levels in the SN, maximal at 8 hours post-GT1b injection, localized within microglia |

| Neurotoxicity | Partially mediated by nitric oxide (NO) released from activated microglia |

GT1b in Immune Modulation

GT1b can modulate the production of immunoglobulins and cytokines in human peripheral blood mononuclear cells (PBMCs). At a concentration of 10 µM, GT1b decreases the production of IL-6, IL-10, IgG, IgM, and IgA .

| Cytokine/Immunoglobulin | Percentage Decrease |

|---|---|

| IL-6 | 31.4% |

| IL-10 | 30.5% |

| IgG | 60% |

| IgM | 59.5% |

| IgA | 58% |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Standards : GT1b serves as a reference standard in chromatographic techniques, particularly in high-performance thin-layer chromatography (HPTLC) and as antigens for enzyme-linked immunosorbent assays (ELISA) .

- Enzymatic Assays : It is utilized as a substrate in enzymatic assays to study glycosphingolipid metabolism .

Biology

- Cell Signaling : GT1b plays a significant role in modulating cell signaling pathways. It interacts with proteins involved in cell-to-cell recognition and communication .

- Neuroprotection : Research indicates that GT1b can protect neurons from oxidative stress and apoptosis, making it a subject of interest in neurodegenerative disease studies .

Medicine

- Therapeutic Potential : GT1b has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective properties .

- Vaccine Development : Its immunogenic properties are being explored for use in vaccines and immunotherapies targeting cancer and other diseases .

Industry

- Drug Delivery Systems : GT1b is used in the formulation of liposomes for targeted drug delivery, enhancing the therapeutic efficacy of various drugs .

- Cosmetic Applications : It is incorporated into cosmetic formulations for its beneficial effects on skin health due to its role in cell membrane stabilization .

Case Study 1: Neurotoxicity Investigation

A study examined the neurotoxic effects of GT1b on dopaminergic neurons in rat models. Results indicated that administration of GT1b led to significant degeneration of these neurons, highlighting its dual role as both a protective agent and a potential neurotoxin under certain conditions .

Case Study 2: Sperm Membrane Protection

Research demonstrated that GT1b prevents lipid peroxidation-induced damage to human sperm membranes. The study quantified malondialdehyde levels to assess lipid peroxidation and utilized fluorescence spectroscopy to evaluate membrane integrity, showing that GT1b can preserve sperm membrane fluidity during oxidative stress .

Wirkmechanismus

Trisialoganglioside GT1b exerts its effects through various molecular targets and pathways:

Neuroprotection: It promotes neuroprotection by enhancing cell survival pathways and inhibiting apoptotic pathways.

Cell Signaling: It modulates cell signaling by interacting with cell surface receptors and influencing downstream signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Trisialoganglioside GT1b is unique among gangliosides due to its specific structure and functions. Similar compounds include:

Monosialoganglioside GM1: Known for its neuroprotective properties and use in treating neurodegenerative diseases.

Disialoganglioside GD1a: Involved in cell adhesion and signaling.

Disialoganglioside GD1b: Plays a role in cell differentiation and proliferation.

Tetrasialoganglioside GQ1b: Involved in synaptic transmission and neurodevelopment.

This compound stands out due to its specific involvement in neurotoxicity and its potential therapeutic applications in neurodegenerative diseases.

Biologische Aktivität

Trisialoganglioside GT1b (GT1b) is a complex glycosphingolipid predominantly found in the nervous system, particularly in the brain. It plays critical roles in cellular signaling, neurodevelopment, and neuroprotection. This article explores the biological activity of GT1b, focusing on its mechanisms of action, effects on neuronal health, and implications in various physiological and pathological contexts.

Chemical Structure and Properties

GT1b is characterized by its unique structure, which includes three sialic acid residues. The molecular formula for GT1b is , with a molecular weight of approximately 2180.42 g/mol. It is derived from porcine brain tissue and exhibits specific properties such as being non-hygroscopic and light-sensitive .

| Property | Value |

|---|---|

| Molecular Formula | C95H174N8O47 |

| Molecular Weight | 2180.42 g/mol |

| Source | Porcine Brain |

| Hygroscopic | No |

| Light Sensitive | No |

Neuroprotective Effects

GT1b has been shown to have neuroprotective properties, particularly in the context of dopaminergic neuron survival. Studies indicate that GT1b can prevent neuronal death induced by various stressors, including oxidative stress and neurotoxic agents. For instance, one study demonstrated that GT1b protects against lipid peroxidation-induced damage in sperm membranes, suggesting its role in maintaining membrane integrity under oxidative conditions .

The biological activity of GT1b is mediated through several pathways:

- Akt/GSK-3 Pathway : GT1b activates the Akt signaling pathway, which plays a crucial role in cell survival and apoptosis regulation. This activation inhibits glycogen synthase kinase 3 (GSK-3), leading to reduced tau phosphorylation and neurotoxicity .

- Cytokine Modulation : Research suggests that GT1b may enhance Th1 cytokine production while suppressing Th2 responses by inhibiting adenylate cyclase activity. This modulation could have implications for immune responses and inflammation .

Effects on Reproductive Health

GT1b also contributes to reproductive health by influencing oocyte maturation and embryonic development. Studies have shown that it plays a role in the maturation of porcine oocytes, enhancing their viability during embryonic development .

Case Study 1: Neurotoxicity in Dopaminergic Neurons

A significant investigation into the effects of GT1b revealed its neurotoxic potential when exposed to dopaminergic neurons in vitro. The study found that cultures deprived of serum exhibited a loss of approximately 19% of dopaminergic neurons due to GT1b exposure, highlighting a dual role where it can be protective or harmful depending on the context .

Case Study 2: Sperm Membrane Integrity

In another study focusing on reproductive biology, GT1b was shown to prevent increases in sperm membrane molecular ordering induced by lipid peroxidation during in vitro conditions. This protective effect underscores its potential applications in reproductive technologies and sperm preservation strategies .

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPEYQWKCQBBU-ADMXJUBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H157N5O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-13-1 | |

| Record name | Trisialoganglioside GT1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.